N-(pyridin-2-ylmethyl)-1H-imidazole-1-carboxamide
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Overview
Description
N-(pyridin-2-ylmethyl)-1H-imidazole-1-carboxamide is a compound that has garnered significant interest in the fields of chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)-1H-imidazole-1-carboxamide typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are mild and metal-free, making this method environmentally friendly.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as TBHP.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the pyridine or imidazole rings are functionalized.
Common Reagents and Conditions
Oxidation: TBHP in toluene is commonly used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for reduction.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with TBHP can lead to the formation of imidazopyridines, while reduction can yield the corresponding amines.
Scientific Research Applications
N-(pyridin-2-ylmethyl)-1H-imidazole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and have comparable biological activities.
Imidazopyridines: These compounds also contain an imidazole ring and are known for their medicinal properties.
Uniqueness
N-(pyridin-2-ylmethyl)-1H-imidazole-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H10N4O |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
N-(pyridin-2-ylmethyl)imidazole-1-carboxamide |
InChI |
InChI=1S/C10H10N4O/c15-10(14-6-5-11-8-14)13-7-9-3-1-2-4-12-9/h1-6,8H,7H2,(H,13,15) |
InChI Key |
DJXSONJYZLMOMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)N2C=CN=C2 |
Origin of Product |
United States |
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